REACTION_CXSMILES
|
[F:1][C:2]1[CH:7]=[C:6]([F:8])[CH:5]=[C:4](F)[C:3]=1[N+:10]([O-:12])=[O:11].[CH3:13][NH2:14].O>CCO>[F:1][C:2]1[C:3]([N+:10]([O-:12])=[O:11])=[C:4]([NH:14][CH3:13])[CH:5]=[C:6]([F:8])[CH:7]=1
|
Name
|
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
FC1=C(C(=CC(=C1)F)F)[N+](=O)[O-]
|
Name
|
|
Quantity
|
29.7 mL
|
Type
|
solvent
|
Smiles
|
CCO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN
|
Name
|
|
Quantity
|
1.44 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
0.66 mL
|
Type
|
reactant
|
Smiles
|
CN
|
Name
|
|
Quantity
|
0.26 mL
|
Type
|
reactant
|
Smiles
|
CN
|
Name
|
|
Quantity
|
75 mL
|
Type
|
reactant
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
within 20 min
|
Duration
|
20 min
|
Type
|
CUSTOM
|
Details
|
the reaction
|
Type
|
WAIT
|
Details
|
The completion was achieved within 20 min
|
Duration
|
20 min
|
Type
|
CUSTOM
|
Details
|
the solid was isolated by filtration
|
Type
|
WASH
|
Details
|
washed with water (2*10 mL)
|
Type
|
CUSTOM
|
Details
|
dried over high vacuum
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
FC=1C(=C(C=C(C1)F)NC)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.64 g | |
YIELD: PERCENTYIELD | 83% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |